molecular formula C8H16N4O3 B554826 N-Acetyl-L-arginine CAS No. 155-84-0

N-Acetyl-L-arginine

Cat. No. B554826
CAS RN: 155-84-0
M. Wt: 216.24 g/mol
InChI Key: SNEIUMQYRCDYCH-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-L-arginine is a small molecule that belongs to the class of organic compounds known as N-acyl-L-alpha-amino acids . These are N-acylated alpha amino acids which have the L-configuration of the alpha-carbon atom . It has a chemical formula of C8H16N4O3 .


Synthesis Analysis

In organisms that harbor the cyclic pathway for arginine synthesis, an acetyltransferase (OAT) recycles the acetyl group of N-acetylornithine on glutamate . The kinase NAGK or the OAT itself is feedback inhibited .


Molecular Structure Analysis

The molecular structure of N-Acetyl-L-arginine is characterized by an average weight of 216.2376 and a monoisotopic weight of 216.122240398 .


Chemical Reactions Analysis

N-Acetyl-L-arginine is involved in various chemical reactions. For instance, it has been found to be elevated in the serum of hemodialyzed renal insufficient (uremic) pediatric population .


Physical And Chemical Properties Analysis

N-Acetyl-L-arginine is a solid substance with a molecular weight of 252.27 . It is stable if stored as directed and should be kept away from strong oxidizing agents .

Scientific Research Applications

  • Arginine as an Epigenetic Regulator in Cancer : Arginine, including its derivatives like NALA, plays diverse roles in cellular physiology, especially in cancer. A study showed that in prostate cancer cells, arginine acts as an epigenetic regulator, modulating histone acetylation and upregulating nuclear-encoded oxidative phosphorylation (OXPHOS) genes. This has implications for prostate cancer therapy (Chen et al., 2021).

  • Protein Aggregation Suppressor : NALA has been identified as a protein aggregation suppressor in biopharmaceuticals. It minimizes the decrease in protein transition unfolding temperatures and enhances colloidal stability, especially in acidic pH. This is significant for optimizing storage stability of protein therapeutics (Kim et al., 2020).

  • Role in Arginine Biosynthesis : NALA is involved in arginine biosynthesis. Studies have shown that enzymes like N-acetylglutamate synthase, which is part of the arginine biosynthesis pathway, are regulated by arginine in organisms like Escherichia coli (Leisinger & Haas, 1975).

  • Applications in Metabolic Engineering : Research in metabolic engineering has shown the potential for producing L-arginine and its derivatives, including NALA, using microorganisms. This involves understanding and manipulating the metabolic pathways and regulation involved in ARG biosynthesis in different prokaryotes (Shin & Lee, 2014).

  • Endothelial Function and Cardiovascular Health : Arginine, including NALA, plays a significant role in endothelial function and vascular tone. Studies have analyzed the effects of arginine supplementation in various conditions like hypertension, ischemic heart disease, and diabetes mellitus, indicating its importance in cardiovascular health (Gambardella et al., 2020).

Safety And Hazards

N-Acetyl-L-arginine is considered toxic and can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . In case of accidental ingestion or contact, immediate medical assistance is advised .

Future Directions

While the current understanding of N-Acetyl-L-arginine is limited, future research may focus on its potential therapeutic applications. For instance, it has been found to suppress protein aggregation under interfacial stresses and elevated temperature for protein liquid formulations . Further studies are needed to explore its potential uses in medicine and biotechnology.

properties

IUPAC Name

(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O3/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEIUMQYRCDYCH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883338
Record name N-Acetyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-a-Acetyl-L-arginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004620
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-Acetyl-L-arginine

CAS RN

155-84-0
Record name N-Acetyl-L-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-L-arginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-acetyl-L-arginine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01985
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Arginine, N2-acetyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Acetyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-acetyl-L-arginine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.316
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYL ARGININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ7DL04CAE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-a-Acetyl-L-arginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004620
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Acetyl-L-arginine
Reactant of Route 2
Reactant of Route 2
N-Acetyl-L-arginine
Reactant of Route 3
Reactant of Route 3
N-Acetyl-L-arginine
Reactant of Route 4
Reactant of Route 4
N-Acetyl-L-arginine
Reactant of Route 5
N-Acetyl-L-arginine
Reactant of Route 6
N-Acetyl-L-arginine

Citations

For This Compound
305
Citations
LM Simon, M Kotorman, K Maráczi, K László - Journal of Molecular …, 2000 - Elsevier
… The present work reports the effects of solvents on the esterification of N-acetyl-l-arginine with different aliphatic alcohols. The ethyl ester was produced in the highest amount, and the …
Number of citations: 13 www.sciencedirect.com
NA Kim, GY Noh, S Hada, KJ Na, HJ Yoon… - International Journal of …, 2022 - Elsevier
… N-Acetyl-l-arginine (NALA) showed synergistic activity with glycine buffer in suppressing the self-association of IVIG as well as the formation of bigger-sized subvisible particles during …
Number of citations: 5 www.sciencedirect.com
T Leisinger, C O'Sullivan, D Haas - Microbiology, 1974 - microbiologyresearch.org
… Those showing no inhibitory effects were L-argininic acid, L-5-guanidinovaleric acid, D-arginine, L-homocitrulline, L-arginine methyl ester, and N-acetyl-L-arginine. The effect of …
Number of citations: 20 www.microbiologyresearch.org
NA Kim, S Hada, SH Jeong - International Journal of Biological …, 2021 - Elsevier
… N-Acetyl-L-arginine (NALA) performed the best at minimizing decrease in T m with arginine at different pH. NALA also demonstrated relatively higher colloidal stability than arginine …
Number of citations: 8 www.sciencedirect.com
ST Cheung, ML Fonda - Biochemical and biophysical research …, 1979 - Elsevier
Phenylglyoxal reacts much more rapidly with N 2 -acetylarginine than with either N 2 -acetyllysine or N-acetylcysteine. The rate of the reaction of phenylglyoxal with either N-…
Number of citations: 113 www.sciencedirect.com
BS Zhorov, EM Popov, VA Govyrin - Molekuliarnaia Biologiia, 1975 - europepmc.org
[Theoretical conformational analysis of methylamide N-acetyl-L-arginine]. - Abstract - … The calculated stable conformation of N-acetyl-L-arginine-methylamide are compared with the …
Number of citations: 4 europepmc.org
NN Jyothi, SI Pasha - Oriental Journal of Chememistry, 2014 - Citeseer
An isocratic, reversed phase-liquid chromatographic method was developed for quantitative determination of N-acetylcysteine and L-Arginine in combined dosage form. A Waters Xterra …
Number of citations: 7 citeseerx.ist.psu.edu
DA Servetnick, D Bryant, KJ Wells-Knecht… - Amino acids, 1996 - Springer
L-Arginine (Arg) has a structure similar to that of aminoguanidine (AG) and may inhibit glycation and advanced glycosylated end product (AGE) formation. Human serum albumin (HSA) (…
Number of citations: 25 link.springer.com
F Javid-Majd, JS Blanchard - Biochemistry, 2000 - ACS Publications
… While N-acetyl-l-lysine exhibits a k cat /K m value that is 10% that of N- acetylornithine, no detectable activity was observed using N-acetyl-l-arginine. The α-acetyl group is exclusively …
Number of citations: 92 pubs.acs.org
SB Zincircioğlu, N Canoruç, Ş Osmanoğlu… - … für Naturforschung A, 2006 - degruyter.com
… γ-Irradiated powders of N-acetyl-L-arginine, Nα -carbamyl-L-arginine, N-glycyl-L-leucine … The observed species in N-acetyl-L-arginine and Nα -carbamyl-L-arginine were attributed to …
Number of citations: 18 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.